molecular formula C8H5ClN2S B1456617 Pyrimidine, 4-chloro-6-(3-thienyl)- CAS No. 898546-96-8

Pyrimidine, 4-chloro-6-(3-thienyl)-

Cat. No. B1456617
M. Wt: 196.66 g/mol
InChI Key: ZSXJNGUMKWLZNB-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines is crucial for their pharmacological effects .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application: Pyrimidines have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: Numerous methods for the synthesis of pyrimidines are described . One such method involves 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Anticancer Applications

  • Summary of Application: Pyrimidines have been found to exhibit anticancer activity . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
  • Methods of Application: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity . Pyrazolo[3,4-d] pyrimidine-3-carbonitriles were evaluated for activity against Hep 2 cancer cell line using MTT assay .
  • Results or Outcomes: Compound 49a (IC 50 =36.9 μM) and compound 49b (IC 50 = 21.3 μM) were found to be more active compared to the standard anticancer drug 5-FU (IC 50 = 41.5 μM) .

3. Antioxidant Applications

  • Summary of Application: Pyrimidines are known to exhibit antioxidant effects . These effects are attributed to their ability to neutralize free radicals and reactive oxygen species, which are harmful byproducts of cellular metabolism .
  • Methods of Application: The antioxidant activity of pyrimidines can be evaluated using various assays, such as the DPPH radical scavenging assay .
  • Results or Outcomes: Numerous pyrimidines have been found to exhibit potent antioxidant effects, which can be beneficial in the prevention and treatment of diseases associated with oxidative stress .

4. Antiviral Applications

  • Summary of Application: Pyrimidines have been found to exhibit antiviral activity . They can inhibit the replication of various viruses, including influenza, HIV, and hepatitis C .
  • Methods of Application: Antiviral activity of pyrimidines can be evaluated using cell culture-based assays .
  • Results or Outcomes: Several pyrimidines have been found to exhibit potent antiviral effects, which can be beneficial in the development of new antiviral drugs .

5. Protein Kinase Inhibitors for Cancer Treatment

  • Summary of Application: Pyrimidine derivatives have shown promise as protein kinase inhibitors for cancer treatment . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/ or threonine residues in protein substrates .
  • Methods of Application: The anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases has been studied .
  • Results or Outcomes: These pyrimidine derivatives exerted their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

6. Anti-Inflammatory Agents

  • Summary of Application: Pyrimidines have been found to exhibit anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: A three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs .
  • Results or Outcomes: A large number of pyrimidines exhibit potent anti-inflammatory effects .

7. NF-κB and AP-1 Inhibitors

  • Summary of Application: Certain pyrimidines have been recognized as NF-κB and AP-1 inhibitors . These compounds inhibit both IL-2 and IL-8 levels .
  • Methods of Application: Through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors .
  • Results or Outcomes: The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

4-chloro-6-thiophen-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXJNGUMKWLZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302117
Record name 4-Chloro-6-(3-thienyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine, 4-chloro-6-(3-thienyl)-

CAS RN

898546-96-8
Record name 4-Chloro-6-(3-thienyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898546-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(3-thienyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thiophene-3-boronic acid (2.6 g, 20 mmol) was combined with 4,6-dichloropyrimidine (3.6 g, 24 mmol, 1.2 eq), bis(triphenylphosphine)palladium(II)dichloride (200 mg), and 3.0 g sodium carbonate in a resealable pressure flask. Sixty mL of a mixed solvent (N,N-dimethyl formamide/dimethyl ether/methanol/water 1:1:0.3:0.4 mL) was added, and the solution was purged with nitrogen prior to sealing. The reaction mixture was heated at 130° C. for three hours. The crude reaction mixture was cooled, partitioned between water and ethyl acetate. The organic material was washed with brine and dried over sodium sulfate. After concentrating to half-volume in vacuo, the resultant slurry was allowed to stand overnight, and then filtered to collect a white solid, which was washed with a small volume of ethyl acetate. The combined organic filtrates were chromatographed on silica gel (eluting with a gradient of 0%->5%->20% ethyl acetate in hexanes) to produce a second crop of solid material. The combined yield for the two batches was 1.83 g (46% yield).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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